Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Tert-butyl 2-hydroxy-4-nitrobenzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Tert-butyl 2-hydroxy-4-nitrobenzoate
Executive Summary
Tert-butyl 2-hydroxy-4-nitrobenzoate (CAS: 1356600-78-6) is a highly specialized chemical intermediate utilized extensively in the development of targeted therapeutics. It serves as a foundational building block in the synthesis of complex Antibody-Drug Conjugates (ADCs) and small molecule-peptide conjugates. This guide provides an authoritative breakdown of its exact mass, molecular weight, and mechanistic utility in orthogonal protection strategies during drug development.
Quantitative Data & Physicochemical Profiling
To ensure high-fidelity tracking during multi-step linker synthesis, distinguishing between standard molecular weight and monoisotopic exact mass is critical. The exact mass is the primary metric used in High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the unreacted intermediate or its successful incorporation into a larger construct without isobaric interference.
Table 1: Physicochemical Properties Summary
| Property | Value | Clinical / Analytical Significance |
| Chemical Name | Tert-butyl 2-hydroxy-4-nitrobenzoate | Standard IUPAC nomenclature. |
| CAS Number | 1356600-78-6 | Unique registry identifier for sourcing. |
| Molecular Formula | C₁₁H₁₃NO₅ | Defines the atomic composition. |
| Molecular Weight | 239.23 g/mol | Used for bulk stoichiometric calculations. |
| Exact Mass | 239.0794 Da | Critical for HRMS tracking (e.g., m/z 239.0794). |
| SMILES String | O=C(OC(C)(C)C)C1=CC=C(=O)C=C1O | Used for in silico modeling and cheminformatics. |
Mechanistic Role in ADC Linker Synthesis
In the architecture of dual-cleavage ester linkers and branched ADC constructs, the selection of tert-butyl 2-hydroxy-4-nitrobenzoate is driven by strict chemical causality 1:
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Orthogonal Deprotection : The tert-butyl ester acts as a robust protecting group for the carboxylic acid. It remains completely stable during the basic or silver-promoted conditions required for glycosylation. Crucially, it can be cleanly cleaved later using mild acids like trifluoroacetic acid (TFA) without hydrolyzing the newly formed, highly sensitive glycosidic bonds 2.
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Site-Specific Glycosylation : The phenolic hydroxyl group serves as a highly reactive nucleophile. When reacted with a brominated sugar donor, it forms a stable ether linkage that acts as the enzyme-cleavable trigger (e.g., a glucuronide trigger) in the final ADC.
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Payload Attachment : The nitro group is strategically positioned for downstream catalytic reduction to an aniline. This resulting amine functions as the conjugation point for self-immolative spacers (like p-aminobenzyl alcohol, PAB) or directly to cytotoxic payloads 3.
Workflow of orthogonal protection using tert-butyl 2-hydroxy-4-nitrobenzoate in ADC synthesis.
Validated Experimental Methodologies
Protocol 1: Silver-Promoted Glycosylation
This protocol details the synthesis of a glucuronide-protected intermediate, a foundational step in creating tumor-selective ADC linkers 2.
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Causality of Reagents : Silver(I) oxide (Ag₂O) is employed as a halophilic promoter. It abstracts the bromide from the sugar donor, generating a highly reactive oxocarbenium intermediate, while simultaneously acting as a mild base to deprotonate the phenol. This drives the coupling forward without causing nucleophilic attack on the ester.
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Step-by-Step Procedure :
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Preparation : In a flame-dried flask, dissolve tert-butyl 2-hydroxy-4-nitrobenzoate (1.0 eq, 160 mg, 0.67 mmol) and acetobromo-D-glucuronic acid methyl ester (3.0 eq, 797 mg, 2.0 mmol) in 20 mL of anhydrous acetonitrile.
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Activation : Add Silver(I) oxide (3.0 eq, 463 mg, 2.0 mmol) to the solution.
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Reaction : Stir the mixture vigorously in complete darkness for 24 hours at room temperature. (Causality: Darkness is mandatory to prevent the photolytic degradation of the silver catalyst, which would halt the reaction and produce unreactive metallic silver precipitates).
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Filtration : Filter the crude mixture through a pad of silica gel, eluting thoroughly with ethyl acetate to remove silver salts.
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Purification : Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (0-10% EtOAc-hexane gradient).
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Self-Validating System : The reaction's progress must be monitored by LC-MS. The disappearance of the starting material's exact mass peak (m/z 239.0794) and the emergence of the product mass confirms successful glycosylation.
Protocol 2: LC-MS Analytical Validation
To track the intermediate during synthesis, a standardized LC-MS workflow is required 1.
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Step-by-Step Procedure :
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Sample Prep : Dilute the reaction aliquot in a 1:1 mixture of Acetonitrile and Water.
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Chromatography : Inject 5 µL onto an Agilent Poroshell 120 SB-C18 column (4.6 mm x 50 mm, 2.7 µm).
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Gradient : Run a 10-100% gradient of Water and Acetonitrile (both containing 0.1% formic acid) over 5 minutes at 30 °C. (Causality: Formic acid ensures consistent ionization and sharpen chromatographic peaks by keeping the phenolic hydroxyl protonated during separation).
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Detection : Monitor UV absorbance at 254 nm and 205 nm. Concurrently, scan the Quadrupole MS in both positive and negative ESI modes.
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Validation : Extract the chromatogram for m/z 239.0794. A single sharp peak confirms the purity of the tert-butyl 2-hydroxy-4-nitrobenzoate standard.
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Standard LC-MS analytical workflow for validating tert-butyl 2-hydroxy-4-nitrobenzoate.
References
- Source: Google Patents (WO2022187370A1)
- Source: Google Patents (WO2022155362A1)
- Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
